Regioisomeric Lipophilicity Differentiation: XLogP3 Values Separate 3-Isomer from 2-Isomer
Among the three pyrrolidinylbenzonitrile positional isomers (2-, 3-, and 4-substituted), the 3-isomer (target compound) exhibits a computed XLogP3-AA value of 1.4, identical to the 4-isomer but measurably distinct from the 2-isomer (XLogP3 = 1.5). All three isomers share identical topological polar surface area (tPSA = 35.8 Ų), rotatable bond count (1), and hydrogen bond donor/acceptor counts (HBD = 1, HBA = 2). This indicates that the 3-isomer's lipophilicity profile is closer to the 4-isomer than the 2-isomer, consistent with the electronic environment of meta- vs. ortho-substitution on the benzonitrile ring [1]. This difference, while modest, can translate into distinct logD7.4 values and passive permeability rates in cell-based assays.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 2-isomer (CID 55282619): XLogP3 = 1.5; 4-isomer (CID 53404244): XLogP3 = 1.4 |
| Quantified Difference | ΔXLogP3 (3-isomer vs. 2-isomer) = −0.1 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.04.14 release) |
Why This Matters
Even a ΔXLogP3 of 0.1 can correspond to a measurable shift in logD and passive permeability, meaning the 3-isomer cannot be assumed to behave identically to the 2-isomer in cell permeability or metabolic stability assays.
- [1] PubChem Compound Summaries: CID 53417282 (3-isomer, XLogP3 = 1.4), CID 55282619 (2-isomer, XLogP3 = 1.5), CID 53404244 (4-isomer, XLogP3 = 1.4). National Center for Biotechnology Information. Retrieved April 2026. View Source
